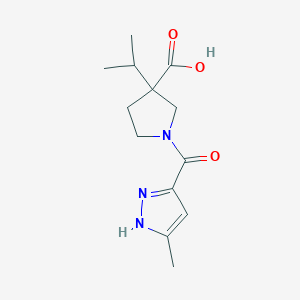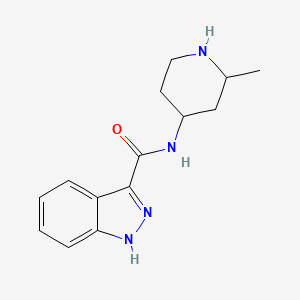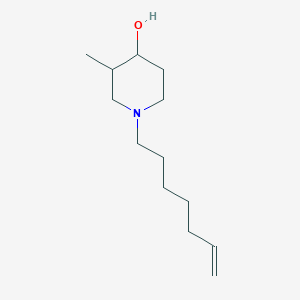![molecular formula C12H14N2O3 B6634316 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid, also known as DACPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. DACPA is a pyridine derivative and a member of the class of cyclopropanecarboxylic acids.
Mécanisme D'action
The mechanism of action of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid involves the inhibition of histone deacetylase, which leads to alterations in chromatin structure and gene expression. This, in turn, leads to the induction of cell death in cancer cells and the prevention of their proliferation.
Biochemical and Physiological Effects:
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid can induce cell death in cancer cells and inhibit their proliferation. In vivo studies have shown that 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid is its specificity for histone deacetylase, which makes it a potentially useful tool for studying the role of this enzyme in various biological processes. However, one limitation of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for research on 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential applications of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid in other areas of biomedical research, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid in vivo, as well as its potential for use in clinical trials.
Méthodes De Synthèse
The synthesis of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid involves a multistep process that starts with the reaction of 3-cyanopyridine with 2,2-dimethylcyclopropanecarbonyl chloride in the presence of a base. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain the final product, 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid. The yield of this process is typically around 50%.
Applications De Recherche Scientifique
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has been studied for its potential applications in biomedical research, particularly in the field of cancer treatment. It has been shown to inhibit the activity of a key enzyme, histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has the potential to induce cell death in cancer cells and prevent their proliferation.
Propriétés
IUPAC Name |
5-[(2,2-dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)4-9(12)10(15)14-8-3-7(11(16)17)5-13-6-8/h3,5-6,9H,4H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUGECNPZDEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=CN=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)




![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)


